molecular formula C7H9BrN2O2S B1522319 5-Bromo-N,N-dimethylpyridine-3-sulfonamide CAS No. 896160-99-9

5-Bromo-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B1522319
CAS No.: 896160-99-9
M. Wt: 265.13 g/mol
InChI Key: UHJBBAOJADKLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉BrN₂O₂S and a molecular weight of approximately 265.13 g/mol. Its structure features a bromine atom at the fifth position of the pyridine ring, along with a sulfonamide functional group at the third position. This unique configuration contributes to its reactivity and biological profile.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) and other related pathways, which are often implicated in cancer progression.

Inhibition Studies

The compound has demonstrated promising results in various studies:

  • Enzyme Inhibition : It has been shown to inhibit PI3Kα kinase with IC50 values ranging from 1.08 to 2.69 μM, indicating its effectiveness in disrupting pathways associated with cancer cell survival and proliferation.
  • Antimicrobial Activity : this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Its ability to interact with bacterial enzymes may inhibit their function, making it effective against resistant bacterial strains.

The mechanism of action for this compound involves its interaction with biological macromolecules:

  • Hydrogen Bonding : In silico studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its efficacy as an antimicrobial agent.
  • Target Specificity : The presence of the bromine atom and sulfonamide group plays crucial roles in its reactivity and binding properties, which are essential for its biological activity.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5-Bromo-N-methylpyridine-3-sulfonamideMethyl group instead of dimethylDifferent solubility and biological activity
2-Amino-5-bromo-N,N-dimethylpyridine-3-sulfonamideAmino group at position 2Enhanced biological activity against certain targets
5-Chloro-N,N-dimethylpyridine-3-sulfonamideChlorine instead of bromineDifferent reactivity and potential applications

This table highlights how variations in substituents can influence the compound's solubility, reactivity, and overall biological effectiveness.

Case Studies

Several studies have explored the biological activity of pyridinesulfonamide derivatives:

  • Cancer Cell Line Studies : In one study, derivatives similar to this compound were tested against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related sulfonamides, revealing that these compounds could inhibit bacterial growth effectively, particularly against resistant strains.

Properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJBBAOJADKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674598
Record name 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-99-9
Record name 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Bromo-N,N-dimethylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.